1,3-PBIT 二氢溴化物

描述

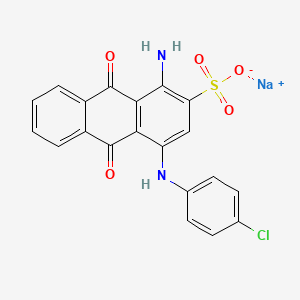

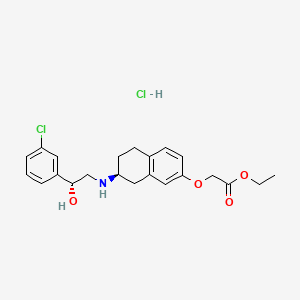

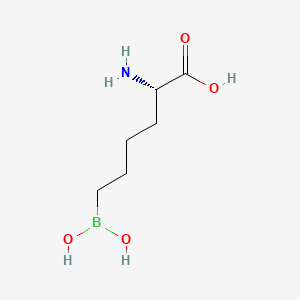

1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is a potent inhibitor of inducible nitric oxide synthase (iNOS). It is known for its high selectivity and effectiveness in inhibiting iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). The compound has a molecular formula of C12H18N4S2 • 2HBr and a molecular weight of 444.2 .

科学研究应用

1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲在科学研究中有几种应用:

作用机制

1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲通过选择性抑制诱导型一氧化氮合酶发挥作用。该化合物与 iNOS 的活性位点结合,阻止 L-精氨酸转化为一氧化氮。 这种抑制减少了一氧化氮的产生,一氧化氮参与各种生理和病理过程 .

生化分析

Biochemical Properties

1,3-PBIT dihydrobromide interacts with iNOS and eNOS, two key enzymes in the nitric oxide synthase pathway . The nature of these interactions involves the inhibition of these enzymes, thereby reducing the production of nitric oxide .

Cellular Effects

The effects of 1,3-PBIT dihydrobromide on cells are largely due to its inhibitory action on iNOS and eNOS . By inhibiting these enzymes, 1,3-PBIT dihydrobromide can influence cell signaling pathways, gene expression, and cellular metabolism related to nitric oxide production .

Molecular Mechanism

The molecular mechanism of 1,3-PBIT dihydrobromide involves binding to iNOS and eNOS, inhibiting their activity . This inhibition can lead to changes in gene expression related to nitric oxide production and signaling .

Temporal Effects in Laboratory Settings

It is known that its inhibitory effect on iNOS and eNOS in whole cells is greatly diminished, presumably due to poor membrane permeability .

Metabolic Pathways

1,3-PBIT dihydrobromide is involved in the nitric oxide synthase pathway, where it interacts with iNOS and eNOS

Transport and Distribution

It is known that its inhibition in whole cells is greatly diminished, presumably due to poor membrane permeability .

Subcellular Localization

Given its role as an inhibitor of iNOS and eNOS, it is likely to be found in locations where these enzymes are present .

准备方法

合成路线和反应条件

1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲的合成涉及 1,3-苯二胺与乙烯异硫氰酸酯在受控条件下的反应。反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行,并加入三乙胺等碱以促进反应。 然后通过重结晶或柱色谱纯化产物 .

工业生产方法

在工业环境中,1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲的生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化,通常涉及连续流动反应器和自动纯化系统。 最终产物通常以结晶固体的形式获得,并储存在低温下以保持稳定性 .

化学反应分析

反应类型

1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲主要由于存在反应性异硫脲基团而发生取代反应。 这些反应可以通过各种亲核试剂促进,导致形成取代的衍生物 .

常用试剂和条件

1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲反应中常用的试剂包括胺、硫醇和醇等亲核试剂。 反应通常在二甲基亚砜或乙腈等极性溶剂中进行,在温和至中等温度下进行 .

主要形成的产物

1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲反应形成的主要产物是取代的异硫脲衍生物。 这些产物保留了母体化合物的核心结构,但根据所用亲核试剂的不同,附着着不同的官能团 .

相似化合物的比较

类似化合物

S-乙基异硫脲: 另一种有效的一氧化氮合酶抑制剂,但对 iNOS、eNOS 和 nNOS 的选择性谱不同

氨基胍: 以其对 iNOS 的抑制作用而闻名,但与 1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲 相比选择性较低

L-NAME(Nω-硝基-L-精氨酸甲酯): 所有一氧化氮合酶亚型非选择性抑制剂

独特性

1,3-二氢溴化苯撑双(1,2-乙二基)双异硫脲 的独特之处在于其对诱导型一氧化氮合酶具有高度选择性,而对内皮型和神经元型一氧化氮合酶则没有。 这种选择性使其成为研究中的一种宝贵工具,专注于特异性抑制 iNOS,而不影响其他一氧化氮合酶亚型 .

属性

IUPAC Name |

2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGFTJSDASEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。